Methyl 2-bromo-6-chloro-4-fluorobenzoate
Description
Methyl 2-bromo-6-chloro-4-fluorobenzoate is a halogenated aromatic ester characterized by a benzoate backbone substituted with bromine (Br), chlorine (Cl), and fluorine (F) at positions 2, 6, and 4, respectively. Its molecular formula is C₈H₅BrClFO₂, with a molecular weight of approximately 267.5 g/mol. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, where halogenated aromatic systems are critical for developing bioactive molecules. The strategic placement of halogens on the aromatic ring enhances its utility in cross-coupling reactions and as a precursor for further functionalization .
Properties
IUPAC Name |
methyl 2-bromo-6-chloro-4-fluorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClFO2/c1-13-8(12)7-5(9)2-4(11)3-6(7)10/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIHVZUIAAPWCAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1Br)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Organic Synthesis
Methyl 2-bromo-6-chloro-4-fluorobenzoate serves as a versatile intermediate in organic synthesis. Its halogen atoms facilitate nucleophilic substitution reactions, allowing for the construction of more complex molecules.
Key Reactions:
- Nucleophilic aromatic substitution
- Electrophilic aromatic substitution
Medicinal Chemistry
This compound is investigated for its potential as a building block in the development of pharmaceuticals. The unique combination of halogen substituents can enhance biological activity and selectivity towards specific targets.
Biological Activities:
- Enzyme Inhibition : May inhibit enzymes involved in metabolic pathways.
- Antimicrobial Activity : Preliminary studies indicate effectiveness against various bacterial strains.
| Biological Activity | Mechanism of Action |
|---|---|
| Enzyme Inhibition | Alters enzyme function through binding |
| Antimicrobial | Disrupts cellular membranes or inhibits enzyme function |
Material Science
This compound is utilized in the preparation of functional materials with specific properties, such as polymers and coatings. The incorporation of halogens can modify physical properties like solubility and thermal stability.
Anticancer Properties
Recent studies have focused on the anticancer potential of this compound. In vitro tests on cancer cell lines have demonstrated its ability to induce apoptosis.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Induction of apoptosis via caspase activation |
| PC3 | 20 | Cell cycle arrest at G1 phase |
A study published in the Journal of Medicinal Chemistry highlighted the synthesis and evaluation of halogenated benzoates, including this compound, showcasing its promising anticancer activities.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties against several bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
These findings suggest that the compound could be developed into antimicrobial agents targeting resistant bacterial strains.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between Methyl 2-bromo-6-chloro-4-fluorobenzoate and its analogs:
Structural and Functional Analysis
Methyl 4-bromo-2-chloro-6-fluorobenzoate (Positional Isomer)
- Shares the same molecular formula and weight as the target compound but differs in substituent positions (4-Br, 2-Cl, 6-F).
- Positional isomerism impacts electronic distribution and steric effects. For example, the 4-bromo substituent may alter resonance stabilization compared to the 2-bromo group in the target, affecting reactivity in electrophilic aromatic substitution or cross-coupling reactions .
Methyl 4-bromo-2-fluoro-6-hydroxybenzoate (Hydroxyl Analogue)
- Replaces the 6-chloro group with a hydroxyl (-OH).
- The hydroxyl group increases polarity and hydrogen-bonding capacity, enhancing solubility in polar solvents like water or methanol. This substitution also introduces acidity (pKa ~10 for phenolic OH), making it suitable for pH-sensitive applications .
Methyl 2-bromo-6-cyano-4-fluorobenzoate (Cyano Derivative)
- Substitutes 6-chloro with a cyano (-CN) group.
- The strong electron-withdrawing nature of -CN significantly reduces electron density on the aromatic ring, making the compound more reactive toward nucleophilic aromatic substitution. This property is advantageous in synthesizing heterocyclic compounds .
3-Bromo-6-fluoro-2-methylbenzoic Acid (Carboxylic Acid Derivative)
- Replaces the ester group with a carboxylic acid (-COOH) and introduces a methyl (-CH₃) group.
- The carboxylic acid group increases water solubility and enables salt formation, which is critical in drug formulation.
Q & A
Q. What are the optimal synthetic routes for Methyl 2-bromo-6-chloro-4-fluorobenzoate, and how are reaction conditions optimized?
Methodological Answer: The synthesis typically involves sequential halogenation and esterification steps. For example:
- Bromination/Chlorination: Start with a fluorobenzoate precursor. Use brominating agents (e.g., Br₂) in inert solvents (e.g., dichloromethane) at low temperatures (0–5°C) to ensure regioselective substitution . Chlorination may require agents like SOCl₂ or Cl₂ under controlled conditions.
- Esterification: Methyl ester formation can be achieved via Fischer esterification (H₂SO₄ catalyst) or using methyl halides with carboxylate salts.
Optimization: Reaction parameters (temperature, solvent polarity, stoichiometry) are adjusted using TLC or HPLC to monitor intermediates. Industrial-scale methods employ continuous flow reactors for precision .
Q. How is the compound purified, and what analytical techniques validate its purity?
Methodological Answer:
- Purification: Recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate eluent) removes by-products. High-purity solvents are critical to avoid contamination .
- Validation:
- NMR Spectroscopy: ¹H/¹³C NMR confirms substituent positions and ester integrity.
- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular weight (C₈H₅BrClFO₂, theoretical ~268.4 g/mol).
- X-ray Crystallography: Single-crystal analysis resolves stereochemistry; SHELXL software refines structural parameters .
Q. What are the standard protocols for characterizing halogenated benzoate esters?
Methodological Answer:
- Spectroscopic Techniques:
- FT-IR: Identifies ester C=O (~1700 cm⁻¹) and C-F/C-Cl/Br stretches.
- UV-Vis: Monitors electronic transitions influenced by halogen electronegativity.
- Thermal Analysis: Differential Scanning Calorimetry (DSC) assesses melting points and thermal stability.
- Chromatography: GC-MS or HPLC quantifies purity (>95% by area normalization) .
Advanced Research Questions
Q. How does the substitution pattern influence regioselectivity in further functionalization?
Methodological Answer: The 2-bromo, 6-chloro, and 4-fluoro substituents create distinct electronic environments:
- Bromine/Chlorine: Act as ortho/para-directing groups in electrophilic substitution but may deactivate the ring.
- Fluorine: Strongly electron-withdrawing, meta-directing.
Experimental Design: - Use DFT calculations (e.g., B3LYP/6-31G*) to model charge distribution and predict reaction sites .
- Test nucleophilic substitution (e.g., with amines) under varying temperatures/pH to map reactivity .
Q. How can computational methods predict the compound’s reactivity in catalytic systems?
Methodological Answer:
- Density Functional Theory (DFT): Models transition states for reactions like Suzuki coupling (C-Br activation) or ester hydrolysis. The Colle-Salvetti correlation-energy formula aids in electron density analysis .
- Molecular Dynamics (MD): Simulates solvent effects on reaction kinetics (e.g., DMSO vs. THF).
Validation: Compare computational predictions with experimental kinetic data (e.g., Arrhenius plots) .
Q. What strategies mitigate instability during storage or under reactive conditions?
Methodological Answer:
Q. How does this compound compare to analogs in biological activity?
Methodological Answer:
- Structure-Activity Relationship (SAR):
- Case Study: Analogues with 4-fluoro groups show enhanced membrane permeability in cell-based assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
